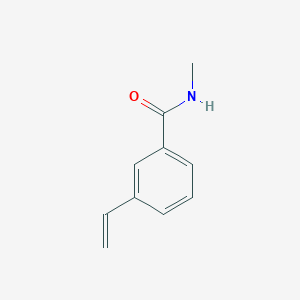

3-ethenyl-N-methylbenzamide

Descripción general

Descripción

Synthesis Analysis

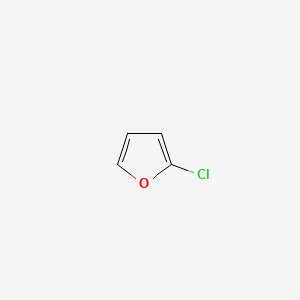

The synthesis of benzamide derivatives typically involves the condensation of a benzoic acid or its derivatives with amines or other nitrogen-containing compounds. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with a diamine intermediate . This suggests that a similar approach could be used for the synthesis of 3-ethenyl-N-methylbenzamide, starting from an appropriately substituted benzoic acid and N-methylamine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The papers describe the crystal structures of various benzamide derivatives, which often exhibit intramolecular hydrogen bonding and can show different degrees of molecular disorder . The molecular structure of 3-ethenyl-N-methylbenzamide would likely be influenced by the ethenyl substituent, which could affect the compound's conformation and intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, particularly those involving the amide bond or substituents on the benzene ring. The papers do not provide specific reactions for 3-ethenyl-N-methylbenzamide, but they do discuss the reactivity of similar compounds. For instance, the presence of a bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is suitable for metal-catalyzed C–H bond functionalization reactions . This suggests that the ethenyl group in 3-ethenyl-N-methylbenzamide could also influence its reactivity in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their molecular structure and substituents. The papers mention the use of density functional theory (DFT) to optimize geometric bond lengths and angles, as well as to calculate HOMO and LUMO energies, which are indicative of the electronic properties of the compounds . The presence of different substituents can significantly affect the physical properties, such as solubility and melting point, as well as the chemical properties, like acidity and basicity of the amide group. The specific properties of 3-ethenyl-N-methylbenzamide would need to be determined experimentally or through computational studies.

Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Chemistry

- The pentafluorobenzamidinate ligand, a compound related to 3-ethenyl-N-methylbenzamide, has been studied for its increased activity in catalytic ethene oligomerization when used in a vanadium(III) methyl derivative form. This research suggests potential for 3-ethenyl-N-methylbenzamide in catalysis and organic synthesis processes (Brussee et al., 2000).

Chemical Synthesis and Characterization

- The synthesis and characterization of ruthenium complexes with carboxylic amides, including N-methylbenzamide derivatives, demonstrate the potential of 3-ethenyl-N-methylbenzamide in the formation of bidentate P,N- and P,O-chelate ligands. This indicates its utility in the development of new chemical compounds and materials (Gericke & Wagler, 2016).

Novel Crystalline Forms and Pharmaceutical Applications

- Research into novel crystalline forms of 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, a related compound, suggests the possibility of 3-ethenyl-N-methylbenzamide's use in creating new pharmaceutical forms and treatments (Norman, 2008).

Toxicological and Behavioral Studies

- Studies on N,N-diethyl-3-methylbenzamide (a closely related chemical) reveal its effects on insect behavior and toxicity. This research can provide insights into the potential biological activities and environmental impact of 3-ethenyl-N-methylbenzamide (Alzogaray, 2015).

Potential in Anti-Helicobacter Pylori Agents

- Compounds including 3-(arylacetylamino)-N-methylbenzamides, structurally similar to 3-ethenyl-N-methylbenzamide, have shown potent inhibitory activity against Helicobacter pylori. This suggests the potential of 3-ethenyl-N-methylbenzamide in developing selective antibacterial agents (Ando, Kawamura, & Chiba, 2001).

Mecanismo De Acción

Target of Action

It is structurally similar to n,n-diethyl-3-methylbenzamide (deet), a widely used insect repellent . DEET has been shown to interact with olfactory receptors in insects, triggering avoidance behaviors .

Mode of Action

The mode of action of 3-ethenyl-N-methylbenzamide is not fully understood. Given its structural similarity to DEET, it may interact with its targets in a similar manner. DEET is thought to function as a molecular “confusant”, disrupting the host odor recognition in the odorant receptors of insects .

Biochemical Pathways

Deet has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations . This suggests that 3-ethenyl-N-methylbenzamide might also affect cholinergic signaling pathways.

Pharmacokinetics

Its metabolism and elimination appear to be complete . These properties may also apply to 3-ethenyl-N-methylbenzamide due to their structural similarity.

Result of Action

Deet has been shown to inhibit cholinesterase activity, which could disrupt neural signaling . It’s plausible that 3-ethenyl-N-methylbenzamide could have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, DEET’s efficacy as an insect repellent can be influenced by factors such as the type of formulation, application pattern, physical activity of the user, and environment . Similar factors might also influence the action of 3-ethenyl-N-methylbenzamide.

Propiedades

IUPAC Name |

3-ethenyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-8-5-4-6-9(7-8)10(12)11-2/h3-7H,1H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAIJQKECZNHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501868 | |

| Record name | 3-Ethenyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethenyl-N-methylbenzamide | |

CAS RN |

38499-16-0 | |

| Record name | 3-Ethenyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

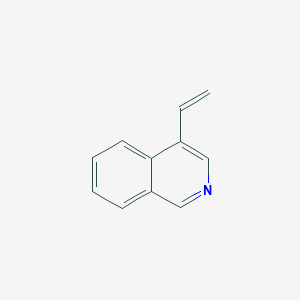

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)

![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)

![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)

![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)